Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE is a heterocyclic compound that features both imidazole and oxazine rings
Vorbereitungsmethoden
The synthesis of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Analyse Chemischer Reaktionen
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBALDEHYDE: This compound has a similar structure but different functional groups.
IMIDAZOLE DERIVATIVES: These compounds share the imidazole ring but may have different substituents and properties. The uniqueness of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N2O3 |
---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
ethyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-8-6-13-4-3-11(7)8/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
JHTJLIGSYLQPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2N1CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.